N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-chlorophenyl)acetamide
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Overview
Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-chlorophenyl)acetamide is a synthetic compound with potential applications in various scientific fields. This chemical compound has a unique molecular structure that may lend itself to interesting chemical reactions and useful biological activities.
Scientific Research Applications
Chemistry
Catalyst Development: : This compound could serve as a precursor or ligand in catalysis.
Synthesis of Derivatives:
Biology
Enzyme Inhibition Studies: : Potential use as an enzyme inhibitor in biochemical assays.
Cell Signaling Research: : Investigation of its effects on cell signaling pathways.
Medicine
Pharmacological Research: : Study of its potential therapeutic effects and pharmacokinetics.
Drug Development: : Potential for development into a pharmaceutical agent targeting specific diseases.
Industry
Material Science: : Use in the synthesis of novel materials with unique properties.
Agricultural Chemistry:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-chlorophenyl)acetamide generally involves multiple steps:
Formation of the Benzo[f][1,4]oxazepin Core: : Starting with a chloro-substituted benzene derivative, a cyclization reaction is typically carried out to form the oxazepin ring structure.
Introduction of the 3-Oxo Group: : This step involves the incorporation of an oxo group into the benzo[f][1,4]oxazepin ring.
Attachment of the Ethyl Chain: : An alkylation reaction to attach the ethyl chain to the benzo[f][1,4]oxazepin ring.
Amide Formation: : The final step usually involves the reaction of the intermediate with 2-(2-chlorophenyl)acetyl chloride to form the amide linkage.
Industrial Production Methods
Industrial production of this compound might follow a similar synthetic route but would be optimized for scale. Steps could include:
Large-Scale Cyclization: : Utilizing reactors designed for efficient heat transfer and mixing.
Continuous Flow Processes: : For alkylation and amide formation steps to improve yield and reduce reaction times.
Purification Techniques: : Including crystallization, filtration, and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often requiring specific oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions using agents like lithium aluminum hydride could alter specific groups within the molecule.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the chlorinated positions on the benzene rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogenating agents, bases or acids for facilitating substitution.
Major Products
Oxidation Products: : Introduction of oxygen-containing functional groups.
Reduction Products: : Simplified versions with fewer oxygen-containing groups.
Substitution Products: : Variants with different substituents on the benzene rings.
Mechanism of Action
The exact mechanism by which N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-chlorophenyl)acetamide exerts its effects depends on its specific application. For example:
Enzyme Inhibition: : The compound may bind to the active site of an enzyme, inhibiting its activity.
Cell Signaling: : It could interact with specific receptors on cell surfaces, altering cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylacetamide: : Similar structure but lacks a chlorine atom on the phenyl ring.
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-chlorophenyl)acetamide: : Lacks a chlorine atom on the benzo ring.
2-(2-chlorophenyl)-N-(2-ethylbenzo[f][1,4]oxazepin-3(5H)-yl)acetamide: : Chlorine atoms are positioned differently.
Unique Features
Chlorination Pattern: : Unique arrangement of chlorine atoms enhances its reactivity and binding potential.
3-Oxo Group: : Presence of the 3-oxo group in the oxazepin ring provides distinct chemical properties.
That’s a thorough rundown of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-chlorophenyl)acetamide. It's fascinating how such complex molecules are designed and utilized. Would you like to explore more about a specific aspect?
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-(2-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O3/c20-15-5-6-17-14(9-15)11-23(19(25)12-26-17)8-7-22-18(24)10-13-3-1-2-4-16(13)21/h1-6,9H,7-8,10-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWLXUOMYJEUNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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